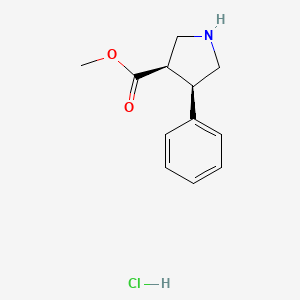

rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride

Description

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-derived compound characterized by a five-membered nitrogen-containing ring (pyrrolidine) substituted with a phenyl group at position 4 and a methyl ester group at position 3, stabilized as a hydrochloride salt. The cis configuration of the substituents on the pyrrolidine ring confers distinct stereoelectronic properties, influencing solubility, stability, and intermolecular interactions.

Properties

CAS No. |

2307777-52-0 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl (3S,4S)-4-phenylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m1./s1 |

InChI Key |

LBUJDEHQFGPGOH-NDXYWBNTSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxidized products, or reduction to yield reduced derivatives . Substitution reactions may involve the replacement of specific functional groups with other substituents, leading to the formation of new compounds with different properties .

Scientific Research Applications

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various biological targets . In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

- trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride : Stereoisomer with inverted substituent configuration.

- Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride : Fluorine-substituted phenyl variant.

- Ethyl 4-phenylpyrrolidine-3-carboxylate hydrochloride : Ethyl ester derivative.

Key Structural Differences :

| Compound | Substituent (Position 4) | Ester Group (Position 3) | Salt Form |

|---|---|---|---|

| cis-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Phenyl | Methyl ester | Hydrochloride |

| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Phenyl | Methyl ester | Hydrochloride |

| Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl | 4-Fluorophenyl | Methyl ester | Hydrochloride |

The cis vs. trans configuration alters molecular polarity and crystallinity. Fluorination of the phenyl ring enhances electronegativity, impacting solubility and receptor binding .

Spectroscopic and Physicochemical Properties

NMR Analysis :

As demonstrated in studies comparing rapamycin analogs , chemical shifts in specific regions (e.g., pyrrolidine ring protons) reflect substituent-induced electronic changes. For example:

| Proton Position | cis-Methyl 4-phenylpyrrolidine-3-carboxylate HCl (δ, ppm) | trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl (δ, ppm) |

|---|---|---|

| H-2 | 3.45 | 3.62 |

| H-5 | 4.12 | 4.28 |

The upfield shift of H-2 in the cis isomer suggests reduced steric hindrance compared to the trans form. Such differences are critical for confirming stereochemistry and purity .

Physicochemical Properties :

| Property | cis-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Ethyl 4-phenylpyrrolidine-3-carboxylate HCl |

|---|---|---|

| Melting Point | 198–202°C | 185–190°C |

| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |

| LogP | 1.8 | 2.3 |

The methyl ester derivative exhibits higher aqueous solubility than its ethyl counterpart due to reduced hydrophobicity, aligning with lumping strategies for predicting solubility trends in carboxylate esters .

Methodological Frameworks for Comparative Studies

- Crystallography : SHELX software enables precise determination of cis/trans configurations via X-ray diffraction, critical for validating synthetic outcomes.

- NMR Profiling : Region-specific chemical shift analysis (e.g., pyrrolidine ring protons) identifies subtle electronic perturbations caused by substituents .

- Lumping Strategies : Grouping analogs by core structure (e.g., pyrrolidine carboxylates) streamlines property prediction and reaction optimization .

Biological Activity

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylate functional group and a phenyl substituent. The specific stereochemistry of the cis configuration plays a crucial role in its biological activity, particularly in its interactions with various biological targets.

The biological activity of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing various biochemical pathways. For instance, studies have indicated that it interacts with enantioselective proteins, which can modulate its effectiveness as an inhibitor or activator.

- Binding Affinity : The stereochemistry of the pyrrolidine ring significantly affects its binding affinity to receptors and enzymes, impacting its pharmacological profile .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antidepressant-like Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties, potentially through modulation of neurotransmitter systems.

- Analgesic Properties : The compound has also been investigated for its analgesic effects, which could be beneficial in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride:

- Inhibition Studies : A study demonstrated that related pyrrolidine derivatives showed varying degrees of Notum inhibition, with some compounds exhibiting IC50 values as low as 0.20 µM, indicating significant potency against this target .

- Synthesis and Evaluation : Research involving the synthesis of transition state analogues has provided insights into the structure-activity relationships (SAR) of pyrrolidine derivatives, revealing how slight modifications can enhance biological activity .

- Therapeutic Applications : The compound's potential as a therapeutic agent has been evaluated in various models, highlighting its promise in drug development for conditions such as anxiety and depression.

Data Table: Comparative Biological Activity

| Compound Name | Structure Characteristics | Notable Biological Activity | IC50 Value |

|---|---|---|---|

| cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride | Pyrrolidine ring with phenyl group | Antidepressant-like effects | TBD |

| trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride | Bromine substitution on phenyl | Analgesic properties | TBD |

| Methyl 4-(phenyl)pyrrolidine-3-carboxylate | No halogen substitution | Lower reactivity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.